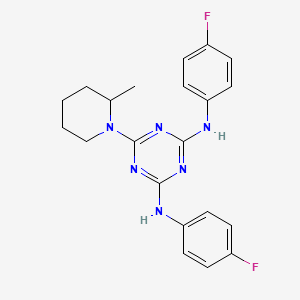
N,N'-bis(4-fluorophenyl)-6-(2-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-bis(4-fluorophenyl)-6-(2-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of fluorophenyl groups, a methylpiperidinyl moiety, and a triazine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(4-fluorophenyl)-6-(2-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazine Core: The triazine core can be synthesized by the cyclization of appropriate nitrile precursors under acidic or basic conditions.
Introduction of Fluorophenyl Groups: The fluorophenyl groups can be introduced via nucleophilic aromatic substitution reactions using fluorobenzene derivatives.
Attachment of the Methylpiperidinyl Moiety: The methylpiperidinyl group can be attached through a nucleophilic substitution reaction, often using a piperidine derivative as the nucleophile.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-bis(4-fluorophenyl)-6-(2-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
N,N’-bis(4-fluorophenyl)-6-(2-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-bis(4-chlorophenyl)-6-(2-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine: Similar structure with chlorine atoms instead of fluorine.
N,N’-bis(4-bromophenyl)-6-(2-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine: Similar structure with bromine atoms instead of fluorine.
N,N’-bis(4-methylphenyl)-6-(2-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine: Similar structure with methyl groups instead of fluorine.
Propriétés
Formule moléculaire |
C21H22F2N6 |
|---|---|
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
2-N,4-N-bis(4-fluorophenyl)-6-(2-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H22F2N6/c1-14-4-2-3-13-29(14)21-27-19(24-17-9-5-15(22)6-10-17)26-20(28-21)25-18-11-7-16(23)8-12-18/h5-12,14H,2-4,13H2,1H3,(H2,24,25,26,27,28) |
Clé InChI |
GWMGMEURSXURQC-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)F)NC4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-2-(4-bromophenyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11600067.png)
![(3Z)-1-(4-chlorobenzyl)-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11600072.png)
![(5E)-2-(4-hydroxyanilino)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B11600075.png)
![6-amino-8-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B11600084.png)
![9-(4-methylphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B11600092.png)
![(5Z)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11600112.png)
![3-(4-fluorophenyl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one](/img/structure/B11600121.png)
![benzyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11600129.png)
![5-[(4-Ethylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11600133.png)
![1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(diphenylmethyl)piperazin-1-yl]ethanone](/img/structure/B11600134.png)
![N-(4-fluorophenyl)-2-[1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide](/img/structure/B11600135.png)
![1-C-(6-oxo-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol](/img/structure/B11600151.png)
![Ethyl (2-{[(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetyl]amino}-1,3-thiazol-5-yl)acetate](/img/structure/B11600158.png)
![2-methylpropyl 8-methyl-6-(3-nitrophenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11600175.png)
